REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]#[C:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)(=O)=O.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>>[C:15]([NH:19][CH2:6][CH2:7][C:8]#[C:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)([CH3:18])([CH3:17])[CH3:16]
|
Name
|
1b
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC#CC=1SC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCC#CC=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |